REACTION_CXSMILES
|
[C:1]1(=NO)[CH2:6][CH2:5][CH2:4][C:3](=NO)[C:2]1=[O:9].[C:12]([OH:15])(=[O:14])[CH3:13].[C:16]([O:19]C(=O)C)(=[O:18])[CH3:17].N1[CH:28]=[CH:27]C=CC=1.[OH2:29]>>[C:12]([O:15][C:1]1[CH:6]=[CH:5][CH:4]=[C:3]([O:19][C:16](=[O:18])[CH3:17])[C:2]=1[O:9][C:27](=[O:29])[CH3:28])(=[O:14])[CH3:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C(C(CCC1)=NO)=O)=NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for four hours at 100°-100.5° C
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
The pyrogallol was extracted
|
Type
|
CUSTOM
|
Details
|
purified
|
Type
|
ADDITION
|
Details
|
47.3% NaOH solution (483 parts) was added to the cooled mixture, when the pH
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
giving insolubles (60 parts)
|
Type
|
EXTRACTION
|
Details
|
the filtrate was continuously extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with water
|
Type
|
FILTRATION
|
Details
|
the mixture filtered
|
Type
|
CUSTOM
|
Details
|
giving insolubles (8 parts)
|
Type
|
CUSTOM
|
Details
|
a filtrate which was evaporated on a water bath
|
Type
|
CUSTOM
|
Details
|
to give a tar (8 parts)
|
Type
|
CUSTOM
|
Details
|
the tar obtained
|
Type
|
CUSTOM
|
Details
|
recrystallised from methanol (8 parts)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=C(OC(C)=O)C(OC(C)=O)=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |